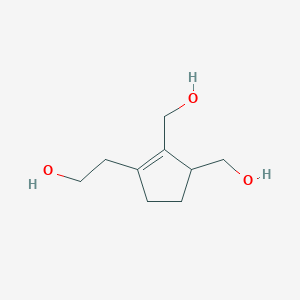
(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,3-双(羟甲基)-1-(2-羟乙基)-1-环戊烯是一种手性有机化合物,其特征在于存在羟基和环戊烯环
准备方法
合成路线和反应条件
(S)-2,3-双(羟甲基)-1-(2-羟乙基)-1-环戊烯的合成通常涉及以下步骤:
起始原料: 合成以环戊烯为起点,经过一系列反应,在特定位置引入羟基。
手性拆分: 手性中心是使用手性催化剂或试剂引入的,以确保所需的 (S)-构型。
工业生产方法
该化合物的工业生产方法可能涉及连续流动工艺,以提高效率和产量。 这些方法通常利用微反应器技术来精确控制反应条件,并确保产品质量的一致性 .
化学反应分析
反应类型
(S)-2,3-双(羟甲基)-1-(2-羟乙基)-1-环戊烯可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基化合物。
还原: 该化合物可以被还原形成醇或其他还原衍生物。
取代: 使用适当的试剂,羟基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂包括氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 试剂如亚硫酰氯 (SOCl₂) 和三溴化磷 (PBr₃) 可用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生酮或醛,而还原可以产生伯醇或仲醇。
科学研究应用
(S)-2,3-双(羟甲基)-1-(2-羟乙基)-1-环戊烯在科学研究中具有多种应用:
化学: 它用作合成更复杂分子的构建模块。
生物学: 该化合物可用于研究酶催化反应和代谢途径。
作用机制
(S)-2,3-双(羟甲基)-1-(2-羟乙基)-1-环戊烯的作用机制涉及其通过羟基与分子靶标的相互作用。 这些相互作用可以导致氢键和其他非共价相互作用的形成,从而影响化合物的反应性和生物活性。 所涉及的具体途径取决于该化合物使用的环境 .
相似化合物的比较
生物活性
(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene, with the CAS number 126594-64-7, is an organooxygen compound characterized by its unique cyclopentene structure. This compound exhibits significant biological activities, making it a subject of interest in various fields including medicinal chemistry and synthetic biology. This article explores its biological activity, potential mechanisms of action, and relevant case studies.
- Molecular Formula : C9H16O3
- Molecular Weight : 172.22 g/mol
- Structure : Contains two hydroxymethyl groups and one hydroxyethyl group attached to a cyclopentene ring.
Biological Activity Overview
Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of hydroxymethyl and hydroxyethyl groups is hypothesized to enhance its binding affinity to these targets.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as topoisomerase II, which plays a critical role in DNA replication and repair. Inhibition of this enzyme can lead to antiproliferative effects in mammalian cells .
- Receptor Interaction : The compound's structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene | Similar stereochemistry but different chirality | Potentially different biological activity |
| 2-Hydroxyethyl methacrylate | Hydroxyethyl group but lacks cyclopentene structure | Commonly used in polymer chemistry |
| 4-Hydroxy-4-methylpentan-2-one | Contains hydroxyl groups but different backbone | Used as a flavoring agent |
| (S)-2-Hydroxy-3-methylbutanoic acid | Similar hydroxyl functionalities | Involved in metabolic pathways |
Study on Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological activity of benzopsoralens with hydroxymethyl groups. It was found that these compounds exhibited significant antiproliferative effects on mammalian cells through enzyme inhibition mechanisms . Although not directly studying this compound, the findings suggest that similar structural features may confer comparable biological activities.
Neurotrophic Activity Assessment
Research on illicium sesquiterpenes indicated that compounds with similar hydroxymethyl functionalities could enhance neurite outgrowth in neuronal cultures. This neurotrophic effect highlights the potential for this compound to influence neural pathways and support neuronal health .
属性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
2-[2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol |
InChI |
InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2 |
InChI 键 |
SNRXLUZYBRTVHL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C1CO)CO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















